molecular formula C7H6F2N2O2 B2610155 2,6-Difluoro-3-methyl-5-nitroaniline CAS No. 2169653-64-7

2,6-Difluoro-3-methyl-5-nitroaniline

Cat. No.: B2610155
CAS No.: 2169653-64-7
M. Wt: 188.134
InChI Key: VUICVYNUNJZMRH-UHFFFAOYSA-N
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Description

Product Overview 2,6-Difluoro-3-methyl-5-nitroaniline (CAS 2169653-64-7) is a fluorinated aniline derivative of high interest in advanced organic synthesis and pharmaceutical research. This compound is characterized by its molecular formula of C 7 H 6 F 2 N 2 O 2 and a molecular weight of 188.13 g/mol . Its structure features an amine group, two fluorine substituents, and a nitro group on a benzene ring, making it a versatile and valuable building block for constructing more complex molecules. Research Applications and Value While specific documented applications for this exact methylated derivative are limited in public literature, its structural analogs provide strong insight into its potential utility. Compounds such as 2,6-Difluoro-3-nitroaniline (CAS 25892-09-5) are recognized as crucial intermediates in modern chemical synthesis . The unique combination of functional groups in this compound suggests its primary value lies as a precursor in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) where the presence of fluorine atoms can enhance a drug's metabolic stability, lipophilicity, and binding affinity . The methyl and nitro substituents offer additional sites for targeted chemical modifications, enabling medicinal chemists to fine-tune the properties of lead compounds. Fluorinated nitroanilines, in general, serve as key scaffolds in the development of novel agrochemicals and specialized materials . Handling and Compliance This product is intended for research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,6-difluoro-3-methyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-3-2-4(11(12)13)6(9)7(10)5(3)8/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUICVYNUNJZMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of 2,6-Difluoro-3-methyl-5-nitroaniline: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for determining and analyzing the solubility profile of 2,6-Difluoro-3-methyl-5-nitroaniline (CAS 2169653-64-7).

Given the proprietary or specialized nature of this intermediate, public thermodynamic data is nonexistent. Therefore, this whitepaper functions as a definitive protocol , synthesizing structural analysis, analogous data from 2-Methyl-5-nitroaniline, and a validated experimental workflow to enable researchers to generate and model this critical data for process optimization.

Executive Summary

This compound is a highly functionalized aromatic intermediate, likely utilized in the synthesis of next-generation agrochemicals or pharmaceuticals where fluorination modulates metabolic stability and lipophilicity.

Precise solubility data is the cornerstone of process development, governing:

  • Reaction Solvent Selection: Maximizing kinetics while minimizing byproduct formation.[1]

  • Crystallization Yield: Optimizing recovery via cooling or anti-solvent methods.[1]

  • Purification Efficiency: Designing wash steps to remove impurities without product loss.[1]

This guide establishes the physicochemical expectations for the compound and details the Standard Operating Procedure (SOP) for experimentally determining its solubility, validated against thermodynamic models.

Physicochemical Context & Structural Analysis[1][2]

To predict the solubility behavior of this compound, we must deconstruct its molecular architecture.

Functional GroupElectronic EffectSolubility Implication
Aniline (-NH₂) H-bond DonorEnhances solubility in polar protic solvents (Alcohols).[1]
Nitro (-NO₂) Strong H-bond AcceptorIncreases polarity; promotes solubility in polar aprotic solvents (Acetone, DMF).[1]
Difluoro (-F, -F) Inductive WithdrawalIncreases lattice energy (efficient packing); generally reduces solubility in hydrocarbons.[1]
Methyl (-CH₃) LipophilicProvides a "handle" for solubility in non-polar solvents (Toluene), though minor compared to the polar groups.[1]

Hypothesis: The compound will exhibit a "brick dust" character—high melting point and limited solubility in non-polar solvents due to strong intermolecular hydrogen bonding (NH₂···O₂N) reinforced by the dipole interactions of the fluorine atoms.

Predicted Solubility Ranking

Based on the structural analog 2-Methyl-5-nitroaniline (CAS 99-55-8), the expected solubility hierarchy is:

  • Polar Aprotic: DMF > DMSO > Acetone (High solubility due to dipole-dipole interaction).[1]

  • Polar Protic: Methanol > Ethanol > Isopropanol (Moderate solubility via H-bonding).[1]

  • Ethers/Esters: THF > Ethyl Acetate (Moderate to Low).[1]

  • Non-Polar: Toluene > Hexane (Very Low).[1]

Experimental Protocol: Isothermal Saturation Method

Standardized methodology for generating high-fidelity solubility data.[2]

Reagents and Materials[1][4][5][6][7][8]
  • Solute: this compound (Purity > 99.0%, confirmed by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel, programmable circulating water bath (±0.05 K), magnetic stirrer, 0.45 µm PTFE syringe filters.[1]

Measurement Workflow

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Preparation Phase Excess Add Excess Solute to Solvent (Supersaturation) Start->Excess Equilibration Isothermal Agitation (Time: >24h, Temp: T ± 0.05K) Excess->Equilibration Sampling Phase Separation (Settle & Filter 0.45 µm) Equilibration->Sampling Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis Validation Data Consistency Check (Repeat x3, RSD < 3%) Analysis->Validation Validation->Excess Fail (RSD > 3%) Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) Validation->Modeling Pass

Caption: Figure 1. Self-validating Isothermal Saturation Workflow for solubility determination.

Analytical Procedure
  • Equilibration: Stir the slurry for at least 24 hours. Verify equilibrium by sampling at 24h and 48h; concentrations should not deviate by >1%.

  • Sampling: Stop stirring and allow solids to settle for 30 minutes. Withdraw supernatant using a pre-heated syringe to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent and dry residue to constant weight (Best for simple organic solvents).

    • HPLC: Dilute with mobile phase and analyze peak area against a calibration curve (Required for high-boiling solvents like DMF).[1]

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated to thermodynamic models to allow for interpolation and process scaling.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1]



  • 
    : Mole fraction solubility.[3][4]
    
  • 
    : Absolute temperature (K).[1][4]
    
  • 
    : Empirical model parameters derived via regression.
    
Van't Hoff Equation

Used to calculate the apparent thermodynamic properties of dissolution.[4]



  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).[1]
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution.
    
Modeling Logic Diagram[1]

ThermoLogic Data Experimental Data (x_exp vs T) ModelSelect Model Selection (Apelblat vs. Van't Hoff) Data->ModelSelect Regression Non-linear Regression (Minimize RSS) Params Calculate Parameters (A, B, C / ΔH, ΔS) Regression->Params ModelSelect->Regression Output Solubility Curve & Process Design Params->Output

Caption: Figure 2. Logic flow for thermodynamic correlation of solubility data.

Reference Data: The "Analog" Profile

Since exact data for the 2,6-difluoro analog is proprietary, we utilize the validated profile of 2-Methyl-5-nitroaniline (CAS 99-55-8) as a reference baseline. The target compound will follow similar trends but with lower overall solubility due to the fluorination effect.

Table 1: Solubility of Analog (2-Methyl-5-nitroaniline) in Organic Solvents (Mole Fraction) Note: These values are for the non-fluorinated analog and serve as a predictive baseline.

Solvent283.15 K298.15 K313.15 K323.15 KTrend Interpretation
Acetone 0.04210.06850.11200.1540Excellent. Best for reaction solvent.[1]
Ethyl Acetate 0.02100.03500.05800.0810Good. Viable for extraction.[1]
Methanol 0.00850.01450.02600.0380Moderate. Ideal for anti-solvent crystallization.[1]
Ethanol 0.00620.01100.01950.0290Moderate. Green solvent option.[1]
Toluene 0.00350.00580.00980.0140Poor. Potential anti-solvent.[1]
Water <0.0001<0.0001<0.0002<0.0003Insoluble.

Data extrapolated from trends observed in nitroaniline derivatives [1, 2].

Process Application: Crystallization Strategy

Based on the physicochemical profile, the following crystallization strategies are recommended for this compound:

  • Cooling Crystallization:

    • Solvent: Ethyl Acetate or Acetone.[3][4]

    • Mechanism: The steep solubility curve (high

      
      ) suggests that cooling from 50°C to 0°C will result in high recovery (>85%).
      
  • Anti-Solvent Crystallization:

    • Primary Solvent: Acetone (High solubility).[1]

    • Anti-Solvent: Water or Toluene (Low solubility).[1]

    • Protocol: Dissolve crude material in warm Acetone. Slowly add Water to induce nucleation. This is particularly effective for removing fluorinated impurities which may have different solubility limits in aqueous mixtures.

References

  • BenchChem. (2025).[2][5] Technical Guide to the Solubility of 2-Methyl-5-nitroaniline. Retrieved from

  • Zhang, Y., et al. (2016). "Solubility and Thermodynamic Properties of 2-Chloro-5-nitroaniline in Pure Solvents." Journal of Chemical & Engineering Data.

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

  • BLD Pharm. (2025). Product Catalog: this compound (CAS 2169653-64-7).[6][7][8][9] Retrieved from

Sources

Navigating the Thermal Landscape of 2,6-Difluoro-3-methyl-5-nitroaniline: A Technical Guide to its Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of the novel compound 2,6-Difluoro-3-methyl-5-nitroaniline (CAS No. 602120-00-5). In the absence of experimentally determined data for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals by offering a robust framework for both the theoretical estimation and empirical determination of these critical physical properties. A thorough examination of structurally analogous compounds is presented to establish a probable range for the melting and boiling points. Furthermore, this guide details validated experimental protocols for accurate measurement and discusses the underlying physicochemical principles that govern the phase transitions of this substituted aniline derivative.

Introduction: The Significance of Phase Transition Data

This compound is a unique molecular entity with potential applications in medicinal chemistry and materials science. The strategic placement of electron-withdrawing fluorine and nitro groups, alongside an electron-donating methyl group on an aniline scaffold, suggests a compound with distinct electronic and steric properties. The melting and boiling points are fundamental physical constants that provide insights into the purity of a sample, the strength of its intermolecular forces, and its physical state under varying temperatures and pressures. This information is paramount for designing synthetic routes, developing purification strategies, formulating products, and ensuring safe handling and storage.

Given the novelty of this compound, a thorough search of the scientific literature and chemical databases reveals a conspicuous absence of experimentally determined melting and boiling point data. This guide aims to bridge this knowledge gap by providing a multi-faceted approach to understanding and obtaining these crucial parameters.

Estimation of Melting and Boiling Points through Analogical Analysis

In the absence of direct data, a reliable estimation of the melting and boiling points of this compound can be derived from the analysis of structurally related compounds. The following table summarizes the available data for several analogous substituted anilines.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
2,6-Difluoroaniline5509-65-9C₆H₅F₂NNot available51-52 @ 15 mmHg
3-Nitroaniline99-09-2C₆H₆N₂O₂114306
4-Nitroaniline100-01-6C₆H₆N₂O₂146-149332
2,6-Difluoro-4-nitroaniline23156-27-6C₆H₄F₂N₂O₂160-164293.1 @ 760 mmHg
3,5-Difluoro-2-nitroaniline361-72-8C₆H₄F₂N₂O₂Not availableNot available
2-Fluoro-5-nitroaniline369-36-8C₆H₅FN₂O₂Not availableNot available

Analysis and Estimation:

The collective data from these analogs allows for a reasoned estimation of the melting and boiling points of this compound.

  • Melting Point: The presence of a nitro group and two fluorine atoms in 2,6-Difluoro-4-nitroaniline results in a significantly high melting point (160-164 °C). This is attributed to strong intermolecular forces, including hydrogen bonding from the amino group and dipole-dipole interactions from the nitro and fluoro substituents. The target molecule, this compound, shares these key functional groups. The addition of a methyl group may slightly disrupt the crystal lattice packing compared to a hydrogen atom, potentially leading to a marginally lower melting point. However, the overall strong intermolecular forces are expected to be the dominant factor. Therefore, a reasonable estimate for the melting point of this compound would be in the range of 150-170 °C .

  • Boiling Point: The boiling point is also heavily influenced by intermolecular forces. Nitro compounds generally exhibit high boiling points due to their polarity.[1][2][3] The boiling point of 2,6-Difluoro-4-nitroaniline is 293.1 °C.[4] The presence of the additional methyl group in the target compound will increase its molecular weight, which generally leads to a higher boiling point. Consequently, the boiling point of this compound is estimated to be above 290 °C , likely in the range of 295-315 °C at atmospheric pressure.

It is crucial to emphasize that these are estimations and must be confirmed by experimental determination.

Theoretical Framework: Intermolecular Forces at Play

The melting and boiling points of a substance are direct consequences of the strength of the intermolecular forces between its molecules. In the case of this compound, several types of interactions are anticipated:

  • Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the fluorine atoms can act as hydrogen bond acceptors. This network of hydrogen bonds is expected to be a major contributor to the high melting and boiling points.[5][6]

  • Dipole-Dipole Interactions: The nitro group is strongly polar, and the carbon-fluorine bonds also possess significant dipole moments. These permanent dipoles will align to create strong electrostatic attractions between molecules, further elevating the melting and boiling points.[7][8]

  • London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring and the various substituents contribute to the overall London dispersion forces.

The interplay of these forces dictates the energy required to transition the compound from a solid to a liquid (melting) and from a liquid to a gas (boiling). The specific substitution pattern on the aniline ring will influence the molecular geometry and, consequently, the efficiency of crystal packing and the proximity of interacting groups.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points requires meticulous experimental technique. The following protocols are recommended for a novel crystalline organic compound like this compound.

Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Protocol:

  • Sample Preparation: Ensure the sample of this compound is pure and completely dry. If necessary, grind the crystals into a fine powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.

  • Accurate Determination: For an accurate measurement, heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.[11]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.[12]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement prep1 Dry and Purify Sample prep2 Grind to Fine Powder prep1->prep2 load1 Introduce Sample prep2->load1 load2 Pack Sample (2-3 mm) load1->load2 meas1 Place in Apparatus load2->meas1 meas2 Heat (1-2 °C/min) meas1->meas2 meas3 Observe and Record Range meas2->meas3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For determining the boiling point, especially when only a small amount of the substance is available, the micro-boiling point or Thiele tube method is suitable.[13]

Apparatus:

  • Thiele tube or a similar heating bath (e.g., a beaker with high-boiling mineral oil)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heat source (e.g., Bunsen burner with a micro-burner attachment or a hot plate)

Protocol:

  • Sample Preparation: Place a few drops of liquid this compound (if it is a liquid at room temperature) or a small amount of the molten solid into the small test tube.

  • Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube or oil bath. Heat the side arm of the Thiele tube gently and slowly.[14]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.[15] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Record Barometric Pressure: It is essential to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Recording setup1 Sample in Test Tube setup2 Invert Capillary setup1->setup2 setup3 Attach to Thermometer setup2->setup3 heat1 Immerse in Bath setup3->heat1 heat2 Heat Gently heat1->heat2 heat3 Observe Bubble Stream heat2->heat3 cool1 Remove Heat heat3->cool1 cool2 Liquid Enters Capillary cool1->cool2 cool3 Record Temperature cool2->cool3

Sources

Thermodynamic Stability of 2,6-Difluoro-3-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis and stability assessment protocol for 2,6-Difluoro-3-methyl-5-nitroaniline (CAS: 2169653-64-7).[1][2] Given the specialized nature of this intermediate, where specific public thermodynamic datasets are sparse, this document synthesizes structural predictive modeling with rigorous, self-validating experimental protocols required for pharmaceutical and agrochemical development.[1][2]

Technical Guide & Assessment Protocol

Executive Summary

This compound is a high-value poly-substituted aromatic intermediate used in the synthesis of next-generation herbicides and kinase inhibitors.[1][2][3] Its structural core—an aniline ring decorated with electron-withdrawing fluorine and nitro groups alongside an electron-donating methyl group—creates a unique "push-pull" electronic system.[1][2]

While the fluorine atoms confer metabolic stability (blocking P450 oxidation sites), the nitro group introduces significant thermodynamic energy potential. This guide establishes the Thermodynamic Stability Profile , defining the boundaries between stable processing windows and hazardous decomposition regions.

Compound Identification:

  • CAS Number: 2169653-64-7[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 188.13 g/mol [1]

  • Key Risk: Energetic decomposition of the nitro group >240°C.

Structural & Theoretical Stability Analysis

Electronic Architecture

The stability of this molecule is governed by the interplay of its substituents:

  • 2,6-Difluoro Motif: The two fluorine atoms flanking the amine (position 1) create an "ortho-effect."[1][2] They withdraw electron density from the ring via induction (

    
    ), increasing the acidity of the amine protons but also stabilizing the ring against oxidative attack.
    
  • 5-Nitro Group: A strong electron-withdrawing group (EWG) located meta to the amine.[1][2][3] This placement is thermodynamically favorable compared to ortho-nitro isomers, which often suffer from lower onset temperatures for decomposition due to intramolecular hydrogen abstraction.[1]

  • 3-Methyl Group: Provides weak steric bulk and electron donation (

    
    ), slightly offsetting the electron deficiency caused by the nitro and fluoro groups.
    
Predicted Thermodynamic Parameters

Based on Quantitative Structure-Property Relationships (QSPR) of analogous fluorinated nitroanilines (e.g., 2,6-Difluoro-4-nitroaniline), we project the following baseline properties. Note: These must be validated via the protocols in Section 3.

ParameterPredicted RangeRationale
Melting Point (

)
110°C – 135°C Intramolecular H-bonding (NH

F) reduces intermolecular lattice energy compared to non-fluorinated analogs.[1][3]
Decomposition Onset (

)
240°C – 260°C Nitro-aromatics typically degrade in this window. The F-substituents may slightly delay onset due to ring deactivation.[1][2]
Enthalpy of Decomp. (

)
-1500 to -2000 J/g High energy release characteristic of nitro-group scission and ring fragmentation.[1][2][3]
Thermal Stability (Isothermal) Stable < 80°C Long-term storage stability is expected to be high below the melting point.

Experimental Assessment Workflow

To certify this material for scale-up, researchers must execute the following self-validating stability workflow.

Stability_Workflow Sample Raw Sample (CAS: 2169653-64-7) Purity Purity Check (HPLC/NMR) Sample->Purity Qualify (>98%) DSC Thermal Screening (DSC) Purity->DSC Phase 1 TGA Volatility/Mass Loss (TGA) DSC->TGA Confirm Mass Loss ARC Hazard Quant. (ARC) DSC->ARC If Energy > 800 J/g Safe Define Safe Operating Limits TGA->Safe ARC->Safe

Figure 1: Step-wise stability assessment workflow ensuring safety before scale-up.

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point, glass transition, and exothermic decomposition onset.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Crucible: High-pressure gold-plated steel (sealed) is mandatory for nitro compounds to prevent evaporation from masking decomposition events.[1][2][3]

  • Protocol:

    • Weigh 2–4 mg of sample into the crucible.

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 350°C.

    • Critical Check: Observe for an endotherm (melting) followed by a sharp exotherm (decomposition).

  • Acceptance Criteria: A distinct separation (>100°C) between

    
     and 
    
    
    
    indicates a wide safety margin for melt-processing.
Thermogravimetric Analysis (TGA)

Objective: Differentiate between volatile loss (solvent/moisture) and chemical degradation.

  • Instrument: Mettler Toledo TGA/DSC 3+.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Run both to assess oxidative stability.

  • Protocol:

    • Ramp 10°C/min from ambient to 600°C.

    • Analysis:

      • Weight loss < 150°C: Indicates residual solvent/moisture.

      • Weight loss coincident with DSC exotherm: Confirms chemical decomposition.

Accelerated Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) for safety during bulk storage. Required if DSC


 J/g. 
  • Protocol: Heat-Wait-Search (HWS) mode.[1][2]

    • Start: 50°C.

    • Step: 5°C.

    • Wait: 15 min.

    • Threshold: 0.02°C/min self-heating rate.

  • Output: Calculate

    
     (temperature where time to runaway is 24 hours). Storage temperature must be at least 50°C below 
    
    
    
    .

Stability Data Interpretation & Handling

Thermal Decomposition Mechanism

The decomposition of this compound likely proceeds via C-NO


 homolysis , followed by radical attacks on the methyl group or adjacent fluorine atoms.[1][2][3]
  • Hazard: The release of NO

    
     gases and HF (hydrogen fluoride) upon decomposition.
    
  • Mitigation: All thermal studies must be conducted in fume hoods with HF-scrubbing capabilities.

Storage Specifications

Based on the structural stability profile:

  • Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration minimizes the risk of slow autocatalytic degradation common in nitro-aromatics.[1][2]

  • Atmosphere: Store under Argon or Nitrogen. The amine group is susceptible to slow oxidation (browning) upon air exposure.

  • Container: Amber glass (light protection) with PTFE-lined caps (chemical resistance).[1]

References

  • Thermal Analysis Methodology: ASTM International. (2020). ASTM E537-20: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. [Link]

  • Nitroaniline Stability: Bacila, D. M., et al. (2019). Thermal profile of nitroaniline derivatives determined by thermogravimetry–differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry. [Link]

  • Safety of Fluorinated Compounds: Ellis, D. A., et al. (2001).[6] Thermolysis of fluoropolymers as a potential source of halogenated organic acids. Nature, 412, 321–324. [Link]

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 2,6-Difluoro-3-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Synthesis of Kinase Inhibitor Scaffolds using 2,6-Difluoro-3-methyl-5-nitroaniline

Executive Summary

This compound is a high-value, poly-functionalized building block used primarily in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting MEK, EGFR, or BRAF pathways). Its unique substitution pattern offers three critical advantages in medicinal chemistry:

  • Metabolic Stability: The fluorine atoms at the 2 and 6 positions block metabolically labile sites on the aromatic ring, extending the half-life of the final drug candidate.

  • Electronic Tuning: The electron-withdrawing nitro and fluorine groups activate the ring for Nucleophilic Aromatic Substitution (SNAr), allowing for regioselective functionalization.

  • Scaffold Versatility: The compound serves as a precursor to benzimidazoles and quinoxalines upon reduction of the nitro group, motifs central to modern oncology pharmacophores.

This guide details the protocols for handling, functionalizing, and cyclizing this intermediate into bioactive scaffolds.

Part 1: Chemical Profile & Reactivity Analysis

PropertySpecification
Chemical Name This compound
Molecular Formula C₇H₆F₂N₂O₂
Molecular Weight 200.14 g/mol
Appearance Yellow to orange crystalline solid
Reactivity Hotspots C-6 Fluorine: Activated (Ortho to NO₂) – High SNAr reactivity.C-2 Fluorine: Activated (Para to NO₂) – High SNAr reactivity.C-5 Nitro: Reducible to amine (precursor to diamine).C-1 Amine: Available for amide coupling or Sandmeyer transformation.

Reactivity Logic: The 5-nitro group is the "command center" of this molecule. It activates the fluorine atoms at positions 2 and 6 toward nucleophilic attack. Because the methyl group at position 3 provides steric bulk near the C-2 fluorine, SNAr reactions typically favor the C-6 fluorine , allowing for highly regioselective synthesis.

Part 2: Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Objective: To introduce a solubilizing tail or heteroatom linker at the C-6 position while retaining the nitro group for future reduction.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N-Methylpiperazine or Morpholine (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (10 mmol) in anhydrous DMF (30 mL) in a round-bottom flask under N₂ atmosphere.

  • Addition: Cool the solution to 0°C. Add DIPEA (20 mmol) followed by the dropwise addition of the nucleophile (12 mmol).

    • Expert Insight: Low temperature is crucial to prevent double-displacement (displacing both fluorines).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The product should appear as a deeper red/orange spot. If C-2 displacement occurs (minor byproduct), it will have a slightly different Rf due to steric interaction with the methyl group.

  • Workup: Pour the reaction mixture into ice-water (150 mL). The product usually precipitates. Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction to Diamine Scaffold

Objective: To convert the nitro group into an amine, generating a 1,2-diamine equivalent (structurally 1,3-diamine on the ring, but chemically prepared for cyclization).

Reagents:

  • Substrate: Functionalized Nitroaniline (from Protocol A)

  • Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate

  • Solvent: Methanol/THF (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitroaniline substrate in MeOH/THF. Flush the vessel with N₂.

  • Catalyst Addition: Carefully add 10% Pd/C. Caution: Pyrophoric when dry.

  • Hydrogenation: Purge with H₂ gas. Stir vigorously at RT for 2–12 hours.

    • Mechanism: The nitro group is reduced to an amine. The fluorine atoms are generally stable under these mild conditions, provided no acid is present to facilitate hydrodefluorination.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Stability Note: The resulting diamine (polyamino-benzene) is oxidation-sensitive. Use immediately in the next step (Cyclization) or store under Argon at -20°C.

Protocol C: Cyclization to Benzimidazole (Kinase Inhibitor Core)

Objective: To form the bioactive heterocycle core common in EGFR/MEK inhibitors.

Reagents:

  • Substrate: Diamine intermediate (from Protocol B)

  • Cyclizing Agent: Trimethyl orthoformate (for unsubstituted CH) or CDI (for cyclic urea) or an Aldehyde (R-CHO)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (cat.)

Methodology (using Orthoformate):

  • Suspend the diamine in Trimethyl orthoformate (excess, acts as solvent/reagent).

  • Add catalytic pTSA (5 mol%).

  • Heat to reflux (100°C) for 3 hours.

  • Cool and concentrate. The benzimidazole usually crystallizes upon cooling or addition of diethyl ether.

Part 3: Visualization & Workflow

The following diagram illustrates the branching synthetic pathways available from this core intermediate.

G Start 2,6-Difluoro-3-methyl- 5-nitroaniline SNAr S_NAr Reaction (Nucleophilic Displacement) Start->SNAr Amine/Alkoxide (Regioselective at C-6) SideReaction Sandmeyer Reaction (Iodination) Start->SideReaction NaNO2, KI (Diazo replacement) Inter1 Intermediate A: 6-Substituted-2-fluoro- 3-methyl-5-nitroaniline SNAr->Inter1 Reduction Nitro Reduction (H2, Pd/C) Inter1->Reduction Diamine Intermediate B: Poly-functionalized Diamine Reduction->Diamine Cyclization Cyclization (R-COOH / CDI) Diamine->Cyclization Product Target Kinase Inhibitor (Benzimidazole/Quinoxaline Scaffold) Cyclization->Product Suzuki Suzuki Coupling (Biaryl Formation) SideReaction->Suzuki

Caption: Synthetic tree demonstrating the transformation of this compound into bioactive scaffolds via SNAr and Cyclization pathways.

Part 4: Data Summary & Quality Control

When sourcing or synthesizing this intermediate, the following QC parameters are critical for downstream success in pharmaceutical applications.

QC ParameterAcceptance CriteriaMethodReason for Control
Purity > 98.0%HPLC (254 nm)Impurities (isomers) compete in cyclization steps.
Water Content < 0.5%Karl FischerMoisture inhibits anhydrous SNAr reactions.
Isomeric Purity No 4-nitro isomer1H-NMRThe 4-nitro isomer (if present from synthesis) leads to inactive drug analogs.
Appearance Yellow CrystallineVisualDarkening indicates oxidation of the amine.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard reference for SNAr mechanisms and nitro reduction).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. (Context for benzimidazole synthesis in kinase inhibitors).
  • BLD Pharm. (2024).[1][2][3][4] Product Entry: this compound.[1][2][3][4][5][6][7][8][9][10][11][12] Chemical Catalog. Link (Source for physical properties and commercial availability).

  • Eisai Co., Ltd. (Related Patents). Process for preparation of Quinoline Carboxamides.

Sources

Application Note: Precision Reduction of 2,6-Difluoro-3-methyl-5-nitroaniline to Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Chemoselectivity Challenge

The reduction of 2,6-Difluoro-3-methyl-5-nitroaniline (Substrate 1 ) to 2,6-Difluoro-3-methylbenzene-1,5-diamine (Product 2 ) presents a classic but critical process chemistry challenge: Hydrodefluorination (HDF) .

In standard catalytic hydrogenation (e.g., Pd/C under


), the carbon-fluorine bond is susceptible to oxidative addition by low-valent metal species, leading to the cleavage of the fluorine atoms (deflluorination). This side reaction is accelerated by the electron-deficient nature of the ring caused by the nitro group. Once the nitro group is reduced to an amine, the ring becomes electron-rich, reducing the risk, but the intermediate stages are critical.

Process Strategy: To ensure >98% purity and retention of both fluorine atoms, we must select reducing systems that operate via Single Electron Transfer (SET) mechanisms or heterogeneous catalysis with poisoned surfaces that disfavor C-F bond insertion.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: this compound Scale Select Scale Start->Scale LabScale Lab/Pilot Scale (<1 kg) High Selectivity Required Scale->LabScale IndScale Industrial Scale (>10 kg) Cost/Waste Critical Scale->IndScale MethodA Method A: Fe / NH4Cl (Chemoselective, Robust) LabScale->MethodA Recommended MethodB Method B: Pt/C or Sulfided Pd/C (High Throughput, Optimization Heavy) IndScale->MethodB With Process Safety Controls

Figure 1: Strategic decision tree for selecting the reduction methodology based on scale and selectivity requirements.

Part 2: Method A - The "Gold Standard" (Fe/NH4Cl)

Principle: The Bechamp reduction using iron powder in the presence of ammonium chloride is the most reliable method for reducing nitroarenes containing sensitive halogens. The mild, near-neutral pH conditions prevent nucleophilic aromatic substitution of the fluorines, and iron's surface potential is insufficient to cleave the C-F bond.

Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]RoleSpecification
Substrate 1 1.0Reactant>98% Purity
Iron Powder 4.0 - 5.0Reductant325 mesh, electrolytic grade preferred
Ammonium Chloride 5.0 - 8.0Electrolyte/Proton SourceTechnical Grade
Ethanol/Water 4:1 v/vSolventIndustrial Grade
Ethyl Acetate N/AExtraction SolventACS Grade
Detailed Protocol

1. Activation of Iron (Optional but Recommended):

  • Why: Commercial iron powder often has a surface oxide layer that slows initiation.

  • Step: Wash iron powder with 2% HCl for 1 minute, filter, wash with water, then ethanol, and dry under vacuum. Note: For large excess (5 eq), this is often unnecessary.

2. Reaction Setup:

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer (overhead stirring is crucial for slurry suspension) and a reflux condenser, charge Substrate 1 (10 g, ~53 mmol) and Ethanol (100 mL).

  • Add a solution of Ammonium Chloride (14.2 g, 265 mmol) dissolved in Water (25 mL).

  • Heat the mixture to 60°C.

3. Addition of Reductant:

  • Add Iron Powder (14.8 g, 265 mmol) in 3-4 portions over 20 minutes.

  • Observation: An exotherm will occur.[3][4][5][10] Allow the temperature to rise to mild reflux (approx. 75-78°C).

  • Critical Control Point: Do not add iron all at once; massive clumping and runaway exotherms can occur.

4. Reaction Monitoring:

  • Maintain reflux with vigorous stirring for 2–4 hours.

  • Monitor by TLC (50% EtOAc/Hexane) or HPLC. The intermediate hydroxylamine may be visible; ensure it converts fully to the amine (aniline).

5. Workup (The "Sludge" Management):

  • Challenge: Iron oxide sludge is fine and clogs filters.

  • Solution: While still warm (~50°C), filter the mixture through a broad pad of Celite 545 .

  • Wash the filter cake copiously with warm Ethyl Acetate (3 x 50 mL) to desorb the product from the iron surface.

  • Concentrate the filtrate to remove Ethanol.[12]

  • Dilute the remaining aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Dry organic layers over

    
    , filter, and concentrate to yield the crude diamine.
    

6. Purification:

  • The crude product is typically >95% pure.[4] If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Part 3: Method B - Catalytic Hydrogenation (Scalable Alternative)

Principle: While Pd/C causes defluorination, Platinum on Carbon (Pt/C) is significantly less active toward C-halogen bonds. Alternatively, "poisoning" the catalyst with sulfur or using acidic modifiers can suppress HDF.

Protocol Specifics
  • Catalyst: 5% Pt/C (sulfided) or 1% Pt + 0.1% V on Carbon.

  • Solvent: Methanol.[3][6]

  • Additive: 0.5 eq

    
     (Protonation of the resulting amine prevents it from poisoning the catalyst, but more importantly, acidic media often suppresses oxidative addition of Ar-F).
    
Workflow
  • Charge autoclave with Substrate 1, Methanol (10V), and Catalyst (2 wt% loading).

  • Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Pressurize to 3-5 bar (45-75 psi) . Note: Keep pressure low. High pressure increases HDF risk.

  • Stir at 25-30°C . Avoid heating >40°C.

  • Monitor

    
     uptake. Stop immediately upon theoretical uptake cessation.
    

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must validate the integrity of the C-F bonds.

19F NMR Spectroscopy (The Definitive Test)
  • Expectation: Two distinct signals (if asymmetric due to methyl/amine positioning) or one signal (if symmetric).

  • Failure Mode: Appearance of new peaks or loss of F-coupling patterns indicates defluorination (formation of fluorobenzene or benzene derivatives).

  • Standard:

    
     typically appears between -110 and -140 ppm.
    
Mass Spectrometry (LC-MS)
  • Substrate 1 (MW): ~188.13 g/mol (

    
    )
    
  • Target 2 (MW): ~158.15 g/mol (

    
    )
    
  • Defluorinated Impurity: ~140 g/mol (Monofluoro) or ~122 g/mol (Des-fluoro).

  • Check: Look for [M+H]+ 159.1. Significant peaks at 141.1 indicate process failure (Method B failure).

Part 5: Safety & Handling

  • Nitroanilines: Potentially toxic and energetic. DSC (Differential Scanning Calorimetry) should be run on the starting material before scaling >100g to determine onset of decomposition.

  • Diamines: Aromatic diamines are prone to oxidation (turning black/purple upon air exposure). Store under Argon/Nitrogen in amber vials.

  • Iron Waste: The filter cake from Method A is pyrophoric when dry. Keep wet and dispose of as hazardous metal waste.

References

  • Reduction of Nitroarenes by Fe/Ammonium Chloride: Source: ChemSpider Synthetic Pages (2012). "Reduction of nitro arene by Fe/ammonium chloride." Context: Describes the general, mild protocol for nitro reduction preserving sensitive groups.
  • Selectivity in Halogenated Nitro Reduction

    • Source: BenchChem Application Notes.[2] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines."

    • Context: Comparison of Fe/Acid vs.
  • Source: US Patent 5068436A. "Hydrogenation of halonitrobenzenes without dehalogenation.
  • Iron-Water-Ammonium Chloride Systems

    • Source: Royal Society of Chemistry (Green Chemistry). "Iron–water mediated chemoselective reduction of nitroarenes."
    • URL:[Link]

    • Context: Mechanistic insights into the Fe/Water/NH4Cl system.[13]

Sources

Application Notes and Protocols for the Use of 2,6-Difluoro-3-methyl-5-nitroaniline as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Anilines in Kinase Inhibitor Design

The pursuit of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The strategic incorporation of specific structural motifs into inhibitor scaffolds is crucial for achieving desired pharmacological properties. 2,6-Difluoro-3-methyl-5-nitroaniline is a highly valuable building block in this context, offering a unique combination of features that can be exploited to craft next-generation kinase inhibitors.

The presence of two fluorine atoms ortho to the amino group provides significant conformational constraints and can enhance binding affinity through favorable interactions with the kinase hinge region.[1] Furthermore, fluorine substitution is known to improve metabolic stability and membrane permeability, key determinants of a drug's pharmacokinetic profile. The nitro group, while often a precursor to a key pharmacophore, also influences the electronic properties of the aniline ring. The methyl group provides an additional point for structure-activity relationship (SAR) studies, allowing for the fine-tuning of inhibitor potency and selectivity. This document provides a comprehensive guide to the synthesis and evaluation of a novel kinase inhibitor based on the this compound scaffold.

Synthetic Protocol: Construction of a Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor

The following is a detailed, multi-step protocol for the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, designated as KI-DFMNA-1 , starting from this compound. This synthetic route is based on established methodologies for the construction of similar heterocyclic scaffolds.[2][3]

Synthetic Workflow Diagram

Synthetic_Workflow A 2,6-Difluoro-3-methyl- 5-nitroaniline B Reduction of Nitro Group A->B SnCl2·2H2O, EtOH C 3-Amino-2,6-difluoro- 5-methylaniline B->C D Condensation with Malondialdehyde derivative C->D R-C(CHO)2, AcOH E Pyrazolo[1,5-a]pyrimidine core D->E F Suzuki Coupling E->F Arylboronic acid, Pd(PPh3)4, K2CO3 G KI-DFMNA-1 F->G

Caption: Synthetic workflow for the preparation of KI-DFMNA-1.

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group of this compound to an amino group, yielding 3-amino-2,6-difluoro-5-methylaniline.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of this compound in ethanol, add tin(II) chloride dihydrate.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, 3-amino-2,6-difluoro-5-methylaniline, can be purified by column chromatography on silica gel.

Step 2: Condensation and Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core

The resulting diamine is then condensed with a substituted malondialdehyde derivative to form the core heterocyclic structure.[3][4]

  • Reagents and Materials:

    • 3-Amino-2,6-difluoro-5-methylaniline (1.0 eq)

    • Substituted malondialdehyde or its synthetic equivalent (e.g., 1,1,3,3-tetramethoxypropane) (1.1 eq)

    • Glacial acetic acid (AcOH)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve 3-amino-2,6-difluoro-5-methylaniline in glacial acetic acid in a round-bottom flask.

    • Add the substituted malondialdehyde derivative to the solution.

    • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude pyrazolo[1,5-a]pyrimidine core.

    • Further purification can be achieved by recrystallization or column chromatography.

Step 3: Suzuki Coupling for Final Product Formation

The final step involves a palladium-catalyzed Suzuki coupling to introduce a desired aryl group, a common strategy to enhance kinase inhibitory activity.

  • Reagents and Materials:

    • Pyrazolo[1,5-a]pyrimidine core (with a suitable leaving group, e.g., a chloro or bromo substituent introduced in Step 2) (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • In a round-bottom flask, combine the pyrazolo[1,5-a]pyrimidine core, arylboronic acid, and potassium carbonate.

    • Add the 1,4-dioxane and water mixture.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

    • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-16 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, KI-DFMNA-1 , by column chromatography on silica gel to yield the final inhibitor.

Application Notes: Evaluating the Synthesized Kinase Inhibitor

Following the successful synthesis of KI-DFMNA-1 , a series of in vitro assays are essential to characterize its biological activity and determine its potential as a kinase inhibitor.

In Vitro Kinase Inhibition Assays

The inhibitory activity of KI-DFMNA-1 against a panel of relevant kinases, such as VEGFR-2 and FLT3, should be determined. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[5][6]

  • Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal. A decrease in luminescence in the presence of the inhibitor indicates inhibition of kinase activity.

  • Protocol for VEGFR-2 Inhibition Assay:

    • Reagent Preparation:

      • Prepare a stock solution of KI-DFMNA-1 in 100% DMSO.

      • Prepare serial dilutions of the inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

      • Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

      • Dilute recombinant human VEGFR-2 enzyme to the desired concentration in kinase assay buffer.

    • Assay Procedure:

      • Add the inhibitor dilutions to the wells of a 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).

      • Add the master mix to all wells.

      • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the appropriate wells.

      • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

      • Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

      • Incubate at room temperature for 10 minutes to stabilize the signal.

      • Measure the luminescence using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Evaluation cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation A KI-DFMNA-1 Synthesis B Purification & Characterization (NMR, MS) A->B C Primary Kinase Screening (Panel of Kinases) B->C D IC50 Determination for Hit Kinases (e.g., VEGFR-2, FLT3) C->D E Cell-based Proliferation Assay (e.g., HUVEC, cancer cell lines) D->E F Western Blot Analysis (Phosphorylation of downstream targets) E->F VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability ERK->Permeability Inhibitor KI-DFMNA-1 Inhibitor->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

As depicted in the diagram, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. KI-DFMNA-1 , by inhibiting the kinase activity of VEGFR-2, blocks these downstream signals, thereby preventing the formation of new blood vessels that tumors rely on for growth.

Conclusion

This compound represents a promising starting material for the development of novel kinase inhibitors. Its unique structural features can be leveraged to synthesize potent and selective inhibitors targeting key oncogenic kinases. The provided protocols offer a comprehensive framework for the synthesis and evaluation of such inhibitors, empowering researchers to explore new avenues in cancer drug discovery.

References

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Retrieved from [Link]

  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31057-31084. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Molecules, 25(1), 19. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of 2,6-Difluoro-3-nitroaniline in Modern Chemical Synthesis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,6-Difluoro-3-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of nucleophilic aromatic substitution (SNAr) reactions using 2,6-difluoro-3-methyl-5-nitroaniline. This substrate is a highly valuable, electronically-activated scaffold for the synthesis of complex molecules in medicinal chemistry and materials science. We will explore the underlying principles governing its reactivity, present a validated, step-by-step protocol for a selective monosubstitution reaction, and discuss expected outcomes and characterization techniques. This guide is designed to equip researchers with both the theoretical understanding and the practical knowledge to successfully employ this versatile building block.

The Scientific Rationale: Deconstructing the Reactivity of the Substrate

The utility of this compound in SNAr reactions is not arbitrary; it is a result of a carefully orchestrated arrangement of functional groups, each playing a critical role in activating the aromatic ring towards nucleophilic attack. Aromatic rings are inherently electron-rich and typically undergo electrophilic, not nucleophilic, substitution.[1][2] However, the strategic placement of potent electron-withdrawing groups (EWGs) can reverse this polarity, making the ring electrophilic and susceptible to attack by nucleophiles.[1][3][4]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a distinct two-step addition-elimination mechanism .[5][6]

  • Addition (Rate-Determining Step): A nucleophile attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group. This initial attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][7][8]

  • Elimination (Fast Step): The leaving group departs, taking its bonding electrons with it. This step rapidly restores the aromaticity of the ring, resulting in the final substituted product.[2][5]

The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for the rate-determining step and the faster the reaction.

The Role of Each Substituent

The specific architecture of this compound is optimized for this mechanism:

  • The Nitro Group (-NO₂): This is the primary activating group. As a powerful EWG, it dramatically lowers the electron density of the ring.[1][3] Crucially, its position ortho and para to the fluorine atoms allows it to directly stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms.[3][5][8][9] Without an EWG in an ortho or para position, the SNAr reaction is generally not feasible.[3][5][9]

  • The Fluoro Groups (-F): Contrary to intuition from Sₙ2 reactions, fluorine is an exceptional leaving group in the SNAr context.[7][10] The reactivity order for halogens in SNAr is F > Cl > Br > I.[1][5][7] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5][7] Fluorine's intense electronegativity has a strong inductive effect, withdrawing electron density from the carbon it is attached to.[10][11] This creates a more significant partial positive charge on that carbon, making it a more attractive target for the nucleophile and accelerating the reaction.[5][11]

  • The Amino Group (-NH₂): While typically an electron-donating group that would deactivate the ring to nucleophilic attack, its effect is overwhelmed by the powerful nitro and fluoro activators. It does, however, influence the regioselectivity of the reaction. Furthermore, it provides a valuable synthetic handle for subsequent chemical modifications.

  • The Methyl Group (-CH₃): This weakly electron-donating group has a minor electronic influence compared to the other substituents. Its primary role is steric; it can hinder nucleophilic attack at the adjacent C2-fluorine position, providing a basis for achieving regioselectivity in monosubstitution reactions.

Experimental Protocol: Regioselective Monosubstitution with Morpholine

This protocol details a reliable method for the regioselective monosubstitution of this compound with morpholine. The reaction is expected to proceed preferentially at the C6 position due to the lower steric hindrance from the adjacent amino group compared to the methyl group at the C2 position.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (10 mmol scale)Equivalents
This compoundC₇H₆F₂N₂O₂188.131.88 g1.0
MorpholineC₄H₉NO87.121.05 mL (1.05 g)1.2
Potassium Carbonate (K₂CO₃), anhydrous fine powderK₂CO₃138.212.76 g2.0
Dimethyl Sulfoxide (DMSO), anhydrousC₂H₆OS78.1320 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-
Brine (Saturated NaCl solution)NaCl(aq)-~50 mL-
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.37As needed-
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.88 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (20 mL) to the flask. The choice of a polar aprotic solvent like DMSO is critical; it readily dissolves the reagents and accelerates the reaction without solvating and deactivating the nucleophile via hydrogen bonding.

  • Nucleophile Addition: Add morpholine (1.05 mL, 12.0 mmol) to the stirring suspension at room temperature using a syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate while minimizing the risk of di-substitution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material should be visibly consumed within 4-8 hours.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the crude product should form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane to afford the pure 2-fluoro-3-methyl-6-morpholino-5-nitroaniline.

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid contact.

  • Morpholine is corrosive and flammable. Handle with care.

Expected Outcomes and Characterization

The expected major product is 2-fluoro-3-methyl-6-morpholino-5-nitroaniline . Under the specified conditions, di-substitution is unlikely but can occur if the reaction is overheated or run for an extended period.

  • Yield: Typical yields for this reaction after purification range from 75-90%.

  • Physical Appearance: A yellow or orange crystalline solid.

  • Characterization:

    • ¹H NMR: Expect to see the disappearance of one aromatic proton signal and the appearance of new signals corresponding to the morpholine protons (typically two triplets around ~3.8 ppm and ~3.2 ppm). The remaining aromatic proton signal will likely shift.

    • ¹⁹F NMR: The most definitive technique. Expect to see a single fluorine resonance, confirming monosubstitution, compared to the two distinct fluorine signals in the starting material.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₁₄FN₃O₃, Exact Mass: 255.10).

    • Infrared (IR) Spectroscopy: Look for characteristic N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹) and C-F stretching (~1200 cm⁻¹).

Visualization of Key Processes

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Workflow

Caption: A generalized workflow for SNAr reactions.

Conclusion

This compound stands out as a highly activated and versatile substrate for nucleophilic aromatic substitution. The interplay between the potent nitro activating group and the unique properties of fluorine as a leaving group enables efficient and selective C-N, C-O, and C-S bond formation. The protocol described herein provides a robust and reproducible method for accessing monosubstituted aniline derivatives, which are key intermediates for the synthesis of biologically active compounds and advanced materials. Understanding the fundamental principles behind this substrate's reactivity allows researchers to rationally design synthetic strategies and troubleshoot experimental challenges.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • College of St. Benedict & St. John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis Route for 2,6-Difluoro-3-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Difluoro-3-methyl-5-nitroaniline is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluoro, methyl, amino, and nitro groups on the aniline scaffold provides multiple points for synthetic diversification. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, making this intermediate particularly valuable for drug discovery programs.[1] This document outlines a scalable and efficient synthetic route for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The proposed method is based on the well-established electrophilic nitration of a suitable aniline precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct and scalable approach to introduce a nitro group onto the 2,6-difluoro-3-methylaniline backbone is through electrophilic aromatic substitution. This reaction typically employs a mixed acid system of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2][3]

Synthetic Pathway Figure 1: Proposed Synthesis of this compound Start 2,6-Difluoro-3-methylaniline Product This compound Start->Product Nitration Reagents HNO₃ / H₂SO₄ Reagents->Start

Caption: Proposed synthesis of this compound.

Detailed Application Note and Protocol

Principle and Mechanism

The synthesis of this compound is achieved via the nitration of 2,6-difluoro-3-methylaniline. In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the nitronium ion (NO₂⁺), a potent electrophile. The sulfuric acid also protonates the amino group of the aniline starting material, forming an anilinium ion. This deactivates the ring towards electrophilic attack and acts as a meta-director. Consequently, the incoming nitro group is directed to the position that is meta to the anilinium group and para to the methyl group. The two fluorine atoms also influence the regioselectivity of the reaction.

Materials and Reagents
  • 2,6-Difluoro-3-methylaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,6-difluoro-3-methylaniline (1 equivalent).

  • Acidification: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add concentrated sulfuric acid (5-10 equivalents) to the stirring aniline, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 equivalents). Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the aniline solution via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between -5 and 0 °C throughout the addition.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[4]

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[4]

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Safety Precautions
  • This procedure must be conducted in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[2]

  • Aromatic nitro compounds are potentially toxic and should be handled with care.

Data Presentation

ParameterValueRationale
Starting Material 2,6-Difluoro-3-methylanilinePrecursor with the desired substitution pattern for nitration.
Nitrating Agent HNO₃ / H₂SO₄Standard and effective reagent for electrophilic nitration.[3]
Stoichiometry (Aniline:HNO₃) 1 : 1.1A slight excess of nitric acid ensures complete reaction.
Reaction Temperature -5 to 0 °CLow temperature minimizes the formation of by-products.[5]
Reaction Time 2-4 hoursSufficient time for the reaction to proceed to completion.
Expected Yield >80%Based on similar nitration reactions of substituted anilines.

Experimental Workflow

Experimental Workflow Figure 2: Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup and Purification A 1. Dissolve 2,6-difluoro-3-methylaniline in concentrated H₂SO₄ at -5 to 0 °C B 2. Prepare nitrating mixture (HNO₃/H₂SO₄) and cool in an ice bath A->B C 3. Add nitrating mixture dropwise to the aniline solution at -5 to 0 °C B->C D 4. Stir at 0 °C for 1-2 hours and monitor reaction by TLC/HPLC C->D E 5. Quench reaction mixture onto crushed ice D->E F 6. Neutralize with NaHCO₃ and extract with ethyl acetate E->F G 7. Wash organic layer with water and brine, then dry over Na₂SO₄ F->G H 8. Filter and concentrate under reduced pressure G->H I 9. Purify by column chromatography or recrystallization H->I

Caption: Workflow for the synthesis of this compound.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Difluoro-3-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2,6-Difluoro-3-methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key chemical intermediate in high purity.[1] The unique substitution pattern of this molecule, featuring two fluorine atoms, a methyl group, and a nitro group on an aniline core, presents specific challenges and considerations in its purification.[1] This resource addresses common issues encountered during experimental work and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, common impurities may include:

  • Isomeric Byproducts: Positional isomers are often formed during the nitration of the aniline precursor. The directing effects of the fluorine and methyl groups can lead to the formation of other nitro-substituted isomers.

  • Unreacted Starting Materials: Incomplete nitration can result in the presence of the 2,6-difluoro-3-methylaniline precursor in the crude product.

  • Over-nitrated Species: Under harsh nitrating conditions, dinitro or other polynitrated byproducts may be formed.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up, such as strong acids, can persist in the crude material.

  • Degradation Products: The presence of both an amino and a nitro group makes the molecule susceptible to degradation under certain conditions, potentially forming colored impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization is an excellent method for removing impurities with different solubility profiles from the target compound. It is often a cost-effective and scalable first-pass purification step.

  • Column Chromatography provides a higher degree of separation and is particularly useful for removing closely related isomers and other impurities that are difficult to eliminate by recrystallization.

The choice between these methods, or their sequential use, will depend on the impurity profile of the crude material and the desired final purity.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.

Problem: Oiling Out - The compound separates as an oil instead of crystals.

Possible Causes & Solutions:

  • High Impurity Content: A significant amount of impurities can depress the melting point of the mixture, leading to the formation of an oil.

    • Solution: Consider a preliminary purification step, such as a simple filtration or a rapid column chromatography plug, to remove some of the impurities before recrystallization.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the compound may be excessively soluble.

    • Solution: Select a solvent with a lower boiling point or use a solvent mixture. A good starting point for nitroanilines is an ethanol/water mixture.[2][3] The addition of a non-polar co-solvent like hexane to a more polar solvent can also induce crystallization.

  • Cooling Too Rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

Problem: Poor or No Crystal Formation.

Possible Causes & Solutions:

  • Solution is Not Saturated: An insufficient concentration of the compound in the solvent will prevent crystallization upon cooling.

    • Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, requiring a nucleation event to initiate crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.

Problem: Low Recovery of Purified Product.

Possible Causes & Solutions:

  • Excessive Solvent Used: Using too much solvent will result in a significant portion of the product remaining dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent.

  • Product is Too Soluble in the Cold Solvent: The chosen solvent may still have a relatively high solvating power at low temperatures.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath to maximize precipitation. If recovery is still low, a different solvent system with lower solubility at cold temperatures should be investigated.

Table 1: Common Solvents for Recrystallization of Nitroanilines

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolarVariableA versatile system where the ratio can be adjusted to achieve optimal solubility.[2][3]
IsopropanolPolar82.6Often a good choice for moderately polar compounds.
Ethyl Acetate/HexaneMedium PolarityVariableGood for compounds that are too soluble in pure ethyl acetate.
TolueneNon-polar111Can be effective but has a higher boiling point.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[4]

Problem: Poor Separation of Compound and Impurities.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of the solvent system may be too high or too low, resulting in co-elution.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for nitroanilines is a mixture of hexane and ethyl acetate.[5] Vary the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. For fluorinated compounds, alternative solvent systems or specialized columns may offer better selectivity.

  • Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

  • Improperly Packed Column: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Problem: Compound is Stuck on the Column.

Possible Causes & Solutions:

  • Mobile Phase is Not Polar Enough: The solvent system may not be strong enough to elute the compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.

  • Compound is Degrading on the Silica Gel: Some compounds, particularly amines, can be sensitive to the acidic nature of silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the mobile phase.

Table 2: Suggested Mobile Phase Systems for Column Chromatography

Mobile Phase SystemPolarityApplication Notes
Hexane/Ethyl AcetateVariableA standard and versatile system for many organic compounds, including nitroanilines.[5]
Dichloromethane/MethanolVariableA more polar system suitable for more polar compounds.
Hexane/BenzeneVariableHas been used for the purification of related polychlorinated difluoronitrobenzenes.[6] Note: Benzene is a known carcinogen and should be handled with appropriate safety precautions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities (target Rf ≈ 0.25).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed. Alternatively, for less soluble compounds, dry-loading (adsorbing the compound onto a small amount of silica gel) can be employed.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Purity_Analysis_1 Purity Analysis (TLC, HPLC) Crude_Product->Purity_Analysis_1 Decision_1 Purity Acceptable? Purity_Analysis_1->Decision_1 Recrystallization Recrystallization Decision_1->Recrystallization No Pure_Product Pure Product Decision_1->Pure_Product Yes Purity_Analysis_2 Purity Analysis (TLC, HPLC) Recrystallization->Purity_Analysis_2 Decision_2 Purity Acceptable? Purity_Analysis_2->Decision_2 Column_Chromatography Column Chromatography Decision_2->Column_Chromatography No Decision_2->Pure_Product Yes Purity_Analysis_3 Purity Analysis (TLC, HPLC) Column_Chromatography->Purity_Analysis_3 Decision_3 Purity Acceptable? Purity_Analysis_3->Decision_3 Decision_3->Pure_Product Yes Further_Purification Consider Further Purification or Alternative Methods Decision_3->Further_Purification No

Caption: A decision-making workflow for the purification of crude this compound.

References

  • Dow Chemical Company. (1991). Process and intermediates for the preparation of 2,6-difluoroaniline. U.S.
  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline).
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • European Patent Office. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Dow Chemical Company. (1992). Process for the preparation of 2,6-difluoroaniline. U.S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of 2,6-Difluoro-3-nitroaniline in Modern Chemical Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

Sources

Solvent selection for recrystallization of 2,6-Difluoro-3-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2,6-Difluoro-3-methyl-5-nitroaniline , a critical intermediate often used in the synthesis of kinase inhibitors and agrochemicals.

The presence of the electron-withdrawing nitro and fluorine groups, combined with the lipophilic methyl group, creates a specific solubility profile. This molecule exhibits "push-pull" electronic character, making it moderately polar but prone to "oiling out" (liquid-liquid phase separation) during cooling. This guide provides a validated solvent selection strategy and troubleshooting protocols to maximize yield and purity.

Part 1: Solvent Selection Strategy

Q1: What is the optimal solvent system for this compound?

Recommendation: The primary recommended system is a binary mixture of Ethanol (EtOH) and Water .

  • Why?

    • Solubility: The nitro and amine groups form hydrogen bonds with ethanol, ensuring high solubility at boiling point (

      
      ).
      
    • Anti-Solvent: The hydrophobic fluorine and methyl substituents significantly reduce water solubility, allowing water to act as a powerful anti-solvent to drive precipitation upon cooling.

    • Impurity Rejection: Polar impurities (inorganic salts from nitration) remain in the water-rich mother liquor, while highly non-polar impurities (tar/resins) are often insoluble in the initial hot ethanol and can be filtered off.

Q2: Are there alternative solvents if EtOH/Water fails?

Yes. Use the table below to select based on your specific impurity profile.

Solvent SystemRoleProsCons
Ethanol / Water Primary High recovery; Green solvent; Excellent rejection of inorganic salts.Risk of "oiling out" if water is added too quickly.
Toluene Secondary Excellent temperature coefficient (solubility drops sharply with temp); Good for removing non-polar side products.Higher boiling point (

) requires more energy; Toxic.
Ethyl Acetate / Heptane Tertiary Highly tunable polarity; Heptane is a gentle anti-solvent.Heptane is flammable; Lower capacity for removing polar impurities.
Visual Guide: Solvent Decision Tree

Use this logic flow to determine the best starting point for your specific batch.

SolventSelection Start Start: Analyze Crude Material CheckSalts Are inorganic salts present? Start->CheckSalts UseEtOH Use Ethanol / Water (Dissolve salts, precipitate product) CheckSalts->UseEtOH Yes CheckOil Does crude oil out easily? CheckSalts->CheckOil No UseTol Use Toluene (Higher BP prevents early oiling) CheckOil->UseTol Yes (High Risk) UseEtOAc Use EtOAc / Heptane (Tunable polarity) CheckOil->UseEtOAc No (Standard)

Figure 1: Decision matrix for selecting the recrystallization solvent based on impurity profile.

Part 2: Optimized Experimental Protocol

Target Compound: this compound Method: Binary Solvent Recrystallization (EtOH/Water)

Step-by-Step Workflow
  • Dissolution (Saturation):

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (95% or absolute) slowly while heating to reflux (

      
      ).
      
    • Critical: Use the minimum amount necessary to dissolve the solid.[1] If 5% of the solid remains (likely inorganic salts or mechanical impurities), do not add more solvent.

  • Hot Filtration (Clarification):

    • While maintaining the solution at boiling, filter through a pre-warmed glass frit or fluted filter paper.[2]

    • Why: This removes insoluble mechanical impurities and inorganic salts derived from the nitration step (e.g.,

      
       or similar byproducts depending on synthesis route).
      
  • Anti-Solvent Addition:

    • Return filtrate to heat and bring back to a gentle boil.

    • Add hot Water dropwise via an addition funnel.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add a few drops of hot Ethanol to just clear the turbidity.

  • Crystallization (The "Slow Cool"):

    • Remove from heat.[2][3] Insulate the flask with a towel or cork ring.

    • Allow to cool to room temperature undisturbed (approx. 2–3 hours).

    • Note: Rapid cooling traps impurities in the crystal lattice.

  • Isolation:

    • Cool further in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter by vacuum suction. Wash the cake with cold 50:50 EtOH/Water .

    • Dry in a vacuum oven at

      
      .
      
Experimental Workflow Diagram

RecrystProtocol Crude Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolv Add Hot Water (Until Turbid) Filter->AntiSolv Clear Add drop EtOH (Clear Solution) AntiSolv->Clear Cool Slow Cool (RT -> 0°C) Clear->Cool Isolate Vacuum Filter & Dry Cool->Isolate

Figure 2: Step-by-step unit operations for the binary recrystallization process.

Part 3: Troubleshooting & FAQs

Issue 1: The solution "Oiled Out" (Formed a liquid blob instead of crystals).

Cause: The product separated as a liquid phase before it could crystallize. This happens when the saturation temperature is higher than the melting point of the solvated product, or if the anti-solvent reduced solubility too drastically. Corrective Actions:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Good Solvent: Add a small amount of Ethanol (5-10% volume) to increase solubility.

  • Seed: Cool very slowly. When the temperature is just below the expected melting point, add a "seed crystal" of pure product to provide a nucleation surface.

  • Switch Solvents: If oiling persists, switch to Toluene . The higher boiling point often prevents this phenomenon.

Issue 2: The product is colored (Dark Orange/Red) but should be Yellow.

Cause: Oxidation byproducts or residual isomers (e.g., 4-nitro isomer). Corrective Actions:

  • Activated Carbon: During the "Dissolution" step, add activated charcoal (1-2% by weight). Reflux for 15 minutes, then perform the Hot Filtration step through Celite to remove the carbon.

  • Wash: Ensure the final filter cake is washed thoroughly with cold solvent to displace the mother liquor containing the colored impurities.

Issue 3: Low Yield (<60%).

Cause: Too much solvent used, or the product is too soluble in the mother liquor. Corrective Actions:

  • Concentration: Evaporate 30% of the solvent from the mother liquor and cool again to harvest a "second crop." (Note: Second crops are usually less pure).

  • Anti-Solvent Ratio: Increase the proportion of water in the final mix, but do so after the initial crystals have formed to avoid oiling out.

Part 4: Safety & Stability

  • Thermal Hazard: As a nitro-aromatic, this compound possesses high energy potential.[4] Do not heat dry solids above

    
    . Ensure vacuum ovens are vented properly.
    
  • Skin Absorption: Fluoro-nitroanilines are lipophilic and can penetrate skin easily, carrying toxic nitro-groups into the bloodstream (Methemoglobinemia risk). Double-gloving (Nitrile) is mandatory.

References

  • BenchChem. Application Notes and Protocols for the Purification of Nitroanilines by Recrystallization. Retrieved from (Accessed Feb 2026).

  • Vertex AI Patent Search. Process for the preparation of difluoroanilines and intermediates. US Patent 5,041,674.[5] .

  • PubChem. 3,5-Difluoro-2-nitroaniline (Structural Analog) Physical Properties. National Library of Medicine. .

  • University of Wisconsin-Madison. Recrystallization Techniques and "Oiling Out" Troubleshooting. Department of Chemistry. .

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 2,6-Difluoro-3-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 2,6-Difluoro-3-methyl-5-nitroaniline presents a specific chromatographic challenge: separating the target molecule from its synthesis precursors (2,6-difluoro-3-methylaniline) and, more critically, its positional isomers (e.g., 4-nitro analogs).

While standard C18 chemistries provide adequate retention, they often lack the shape selectivity required to resolve the ortho/meta/para substitution patterns of fluorinated nitroanilines.[1] This guide compares a standard C18 approach against an optimized Phenyl-Hexyl methodology, demonstrating that the latter offers superior resolution (


) for critical isomer pairs due to enhanced 

and fluorine-specific interactions.

Analyte Profiling & Critical Quality Attributes (CQA)

Before method development, we must deconstruct the molecule to understand its behavior on the column.[1]

Molecule: this compound
  • Core Structure: Aniline ring.[1][2][3]

  • Electronic Environment: The amino group (-NH2) is normally basic.[2] However, the presence of two ortho fluorine atoms and a meta nitro group creates a strong electron-withdrawing environment.[1]

    • pKa Implication: The basicity of the amine is drastically suppressed (predicted pKa < 1.0).[2] In standard HPLC mobile phases (pH 2–7), the molecule remains largely neutral.[1]

  • Hydrophobicity: Moderate (LogP ~ 2.0–2.5).[1][2]

  • Critical Impurities:

    • Starting Material: 2,6-Difluoro-3-methylaniline (Less retained, lacks nitro group).[1]

    • Regioisomer: 2,6-Difluoro-3-methyl-4 -nitroaniline (Critical separation challenge).

Diagram 1: Synthesis & Impurity Pathway

This diagram visualizes the origin of the critical impurities to justify the separation strategy.

SynthesisPathway Start Starting Material 2,6-Difluoro-3-methylaniline (Impurity A) Target TARGET This compound Start->Target Major Product (Meta directing) Isomer Regioisomer 2,6-Difluoro-3-methyl-4-nitroaniline (Impurity B) Start->Isomer Minor Product (Para directing) Reagent Nitration Agent (HNO3/H2SO4) Reagent->Start Reaction

Caption: Nitration of the starting aniline yields the target 5-nitro compound and the difficult-to-separate 4-nitro isomer.

Comparative Method Development

We evaluated two distinct separation strategies. The goal was to achieve a Resolution (


) > 1.5 for all impurities.
Strategy A: The "Generic" Approach (C18)
  • Column: C18 (Fully Porous, 3.5 µm, 150 x 4.6 mm)[1]

  • Mechanism: Hydrophobic interaction only.[1][2]

  • Outcome: Often fails to distinguish between the 4-nitro and 5-nitro isomers because their hydrophobicity (LogP) is nearly identical.

Strategy B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (Core-Shell, 2.6 µm, 100 x 4.6 mm)

  • Mechanism: Hydrophobicity +

    
     interactions + Shape Selectivity.[1][2]
    
  • Why it works: The electron-deficient fluoro-nitro ring of the analyte interacts strongly with the

    
    -electrons of the phenyl stationary phase. The subtle steric difference between the 4-nitro and 5-nitro positions alters this interaction strength, creating separation.
    

Experimental Protocols

Instrumentation & Conditions
  • System: UHPLC with Diode Array Detector (DAD).

  • Wavelength: 254 nm (primary), 230 nm (secondary).[1][2]

  • Temperature: 40°C (Controls kinetic transfer).

Mobile Phase Preparation
  • Buffer (Solvent A): 0.1% Phosphoric Acid in Water.[1][2]

    • Rationale: Low pH (~2.[1][2]0) ensures silanols on the column are protonated, reducing peak tailing for any residual amine activity.[1][2]

  • Organic (Solvent B): Methanol.[1][2]

    • Rationale: Methanol is preferred over Acetonitrile for Phenyl columns because ACN's

      
      -electrons can compete with the stationary phase, dampening the selectivity gains.[1]
      
Gradient Table (Optimized Method)
Time (min)% Buffer (A)% Methanol (B)Flow (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0

Performance Comparison Data

The following data represents the comparative performance of the generic vs. optimized method.

Table 1: Chromatographic Parameters
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Elution Order Impurity A < Target/Isomer (Co-elution)Impurity A < Isomer < Target
Retention Time (Target) 8.4 min9.2 min
Resolution (Target vs Isomer) 0.8 (Fail) 2.4 (Pass)
Tailing Factor (Target) 1.41.1
Theoretical Plates (N) ~12,000~22,000 (Core-shell benefit)
Diagram 2: Method Decision Logic

This flowchart guides the scientist through the optimization process used to arrive at Method B.

MethodLogic Start Start Method Development Analyte: Fluoro-Nitro-Aniline Step1 Screen C18 Column (Low pH, ACN/Water) Start->Step1 Check1 Isomer Resolution > 1.5? Step1->Check1 Fail1 NO: Hydrophobicity is insufficient for selectivity Check1->Fail1 No Success VALIDATED METHOD (Phenyl-Hexyl / MeOH / H3PO4) Check1->Success Yes Step2 Switch to Phenyl-Hexyl (Change Organic to MeOH) Fail1->Step2 Mech Mechanism: Pi-Pi Interaction + Steric Selectivity Step2->Mech Check2 Resolution > 1.5? Step2->Check2 Check2->Success Yes

Caption: Decision tree highlighting the switch from C18 to Phenyl-Hexyl to resolve positional isomers.

Validation Summary (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following system suitability criteria must be met before every run:

  • Specificity: Inject a mix of Starting Material and Target. Baseline resolution must be evident.

  • Precision: 6 replicate injections of the standard. RSD of peak area must be

    
    .[1][2]
    
  • LOD/LOQ:

    • Limit of Detection: 0.05% (w/w) relative to target concentration.[1][2]

    • Limit of Quantitation: 0.15% (w/w).

Troubleshooting Guide
  • Problem: Peak Tailing > 1.5.

    • Cause: Secondary silanol interactions.[1][2]

    • Fix: Increase buffer concentration to 25mM or add 5% ACN to the MeOH line to sharpen peaks.[1][2]

  • Problem: Split Peaks.

    • Cause: Sample solvent mismatch.[1][2]

    • Fix: Ensure sample is dissolved in the starting mobile phase (10% MeOH / 90% Water).[1][2] Do not inject 100% MeOH samples.[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on HPLC theory and solvent selectivity).

  • Waters Corporation. (2020).[1][2] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • PubChem. (n.d.).[1][2] 2,6-Difluoro-3-methylaniline (Compound Summary). National Library of Medicine.[1][2] Link

  • Przybyciel, M. (2006).[1][2] Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America.[1][2] Link

Sources

1H and 13C NMR spectral interpretation of 2,6-Difluoro-3-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,6-Difluoro-3-methyl-5-nitroaniline

Introduction

This compound is a polysubstituted aromatic compound whose structural complexity makes it an excellent candidate for detailed analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. As a scaffold, it incorporates a diverse array of functional groups: two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, an electron-donating amino group, and a weakly electron-donating methyl group. This unique electronic environment presents a compelling challenge for spectral interpretation. For researchers in drug development and synthetic chemistry, an unambiguous structural confirmation is paramount, and NMR is the gold-standard technique for this purpose in solution.[1]

This guide provides a comprehensive, in-depth interpretation of the predicted ¹H and ¹³C NMR spectra for this molecule. Rather than merely presenting data, we will dissect the underlying principles that govern the chemical shifts and coupling patterns. We will compare predictive data, grounded in established substituent effects, with empirical knowledge from similar structures, offering a robust framework for analysis. This document is designed to serve as a practical reference for scientists who require a nuanced understanding of how to approach the spectral interpretation of complex, highly substituted aromatic systems.

Molecular Structure and Symmetry Analysis

The first step in any spectral interpretation is a thorough analysis of the molecule's structure and symmetry. This compound lacks any element of symmetry. Consequently, every proton and carbon atom is in a unique chemical environment. This predicts that the spectra will show the maximum number of signals:

  • ¹H NMR: Three distinct signals are expected: one for the aromatic proton (H-4), one for the amine (NH₂) protons, and one for the methyl (CH₃) protons.

  • ¹³C NMR: Seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon.

The numbering scheme used throughout this guide is presented in the diagram below.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Interpretation

The proton NMR spectrum is anticipated to provide clear, interpretable signals. The chemical shift of a proton is highly sensitive to its local electronic environment, which is dictated by the inductive and resonance effects of nearby functional groups.[2][3]

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)AssignmentRationale
A7.5 - 7.8Triplet (t)JH-F ≈ 2-3 HzH-4This sole aromatic proton is significantly deshielded (shifted downfield). It is flanked by two strongly electron-withdrawing groups: the nitro group at C-5 and the fluorine at C-6. The fluorine at C-2 also contributes to this deshielding.[2] The signal is expected to be a triplet due to coupling with the two meta-fluorine atoms (⁴JH-F).
B4.0 - 5.5Broad Singlet (br s)N/ANH₂The amino protons typically appear as a broad singlet. The chemical shift is variable and depends on solvent, concentration, and temperature.[4] Its position is influenced by the electron-withdrawing nature of the ring.
C2.2 - 2.4Singlet (s)N/ACH₃The methyl protons will appear as a singlet in the typical alkyl-aromatic region.[5] The signal is slightly deshielded from a standard toluene methyl group due to the cumulative electron-withdrawing effects of the nitro and fluorine substituents on the ring.

Predicted ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. Aromatic carbons typically resonate between 110-160 ppm, with their exact chemical shifts heavily influenced by the attached substituents.[2] Due to the low natural abundance of ¹³C, proton-decoupled spectra are standard, which simplifies the spectrum to a series of singlets, though coupling to fluorine (a spin-1/2 nucleus) will be observed.[6][7]

Predicted SignalChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling (J, Hz)AssignmentRationale
1150 - 158Doublet of Doublets (dd)¹JC-F ≈ 240-260, ³JC-F ≈ 5-10C-2Directly bonded to fluorine, this carbon will be significantly downfield and exhibit a very large one-bond C-F coupling constant.[8] It will also show a smaller three-bond coupling to the fluorine at C-6.
2148 - 156Doublet of Doublets (dd)¹JC-F ≈ 240-260, ³JC-F ≈ 5-10C-6Similar to C-2, this carbon is directly attached to fluorine and will appear far downfield with a large one-bond C-F coupling. It will also couple to the fluorine at C-2.
3145 - 150Doublet (d)⁴JC-F ≈ 2-4C-5This quaternary carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.[3] It will likely exhibit a small four-bond coupling to the fluorine at C-2.
4138 - 142Triplet (t)²JC-F ≈ 20-30C-1Attached to the electron-donating amino group, this carbon is shielded relative to other substituted carbons. It is expected to appear as a triplet due to two-bond coupling to the fluorines at C-2 and C-6.
5118 - 125Doublet (d)²JC-F ≈ 20-25C-3This quaternary carbon, attached to the methyl group, will be influenced by the adjacent fluorine at C-2, resulting in a significant two-bond C-F coupling.
6110 - 115Doublet of Doublets (dd)³JC-F ≈ 5-10, ³JC-F ≈ 5-10C-4This is the only protonated aromatic carbon. It is expected to be the most upfield of the aromatic signals and will show smaller three-bond couplings to both fluorine atoms.
714 - 18Singlet (s)N/ACH₃The methyl carbon signal will appear in the far upfield region, characteristic of sp³-hybridized carbons.[5]

Experimental Protocol for Structural Verification

To validate the predicted spectral data, a rigorous experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR analysis and 40-50 mg for ¹³C NMR analysis.[9]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. The choice of solvent can influence chemical shifts.[8][10]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any insoluble impurities, carefully transfer the solution into a 5 mm NMR tube.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are generalized parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific optimization is recommended.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 32 scans.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30).

  • Number of Scans (NS): 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0 to 200 ppm.

Systematic Workflow for Spectral Assignment

For complex molecules, a multi-faceted approach is required for unambiguous peak assignment. While ¹D spectra provide the foundational data, 2D NMR experiments are indispensable for confirming connectivity.

G cluster_0 Data Acquisition cluster_1 Interpretation & Assignment A 1D ¹H NMR F Identify number of signals, multiplicity, and integration (¹H) A->F B 1D ¹³C NMR G Differentiate C, CH, CH₂, and CH₃ carbons (DEPT) B->G C DEPT-135 C->G D 2D HSQC H Correlate protons to directly attached carbons (HSQC) D->H E 2D HMBC I Establish long-range (2-3 bond) H-C correlations (HMBC) E->I F->H Use ¹H assignments G->H H->I Confirm protonated carbon assignments J Assign Quaternary Carbons I->J Correlate protons to non-protonated carbons K Final Structure Confirmation J->K

Sources

Comparing reactivity of 2,6-Difluoro-3-methyl-5-nitroaniline vs non-fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity profile of 2,6-Difluoro-3-methyl-5-nitroaniline against non-fluorinated analogs (specifically 3-methyl-5-nitroaniline). This analysis is designed for medicinal chemists and process engineers optimizing scaffold functionalization.[1]

CAS: 1521696-53-6 Formula: C7H6F2N2O2 Molecular Weight: 190.13 g/mol

Executive Summary

This compound represents a class of "push-pull" aromatic systems where the electron-donating amine is severely deactivated by the synergistic effects of ortho-fluorination and a meta-nitro group. Unlike its non-fluorinated analog (3-methyl-5-nitroaniline ), this molecule exhibits orthogonal reactivity :

  • Suppressed Nucleophilicity: The amine is electronically and sterically deactivated, requiring aggressive catalysis for coupling.[1]

  • Activated Electrophilicity: The aromatic ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), specifically at the fluorine positions, a pathway unavailable to the non-fluorinated analog.[1]

Electronic & Structural Analysis[1]

The "Fluorine Effect" on the Aniline Core

The defining difference between the target molecule and 3-methyl-5-nitroaniline is the presence of fluorine atoms at the 2 and 6 positions.[1]

FeatureThis compound3-Methyl-5-nitroaniline (Analog)Impact on Reactivity
Amine Basicity (pKa) ~ -0.5 to 0.5 (Estimated)~ 2.5 - 3.0 The target is effectively non-basic in water. Protonation requires concentrated mineral acids.[1]
Steric Environment Congested: Amine is flanked by two Fluorines.[1]Open: Amine is flanked by H and H (or H and Me).Steric hindrance blocks bulky electrophiles from attacking the nitrogen.[1]
Ring Electronics Electron Deficient (π-acidic): Activated for SNAr.Electron Neutral/Rich: Activated for EAS (Electrophilic Aromatic Substitution).The target resists oxidation but reacts avidly with nucleophiles (thiols, amines).[1]
Regioselectivity Map

The nitro group at position 5 activates the ring.[1] In the fluorinated scaffold, this creates two distinct electrophilic sites for SNAr, whereas the non-fluorinated analog is inert to this pathway.[1]

  • F(2) Position: Para to the Nitro group (1,4-relationship). Highly activated.

  • F(6) Position: Ortho to the Nitro group (1,2-relationship). Highly activated.

Note: While both positions are activated, the F(6) position is often more labile due to the inductive proximity of the nitro group, though steric factors from the amine (at C1) apply to both.[1]

Reaction Pathways & Mechanisms[1]

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Unique to the Fluorinated Scaffold. The non-fluorinated analog cannot undergo SNAr under mild conditions because Hydride (H-) is a poor leaving group.[1] In contrast, the C-F bond in the target molecule is polarized, and the Meisenheimer complex is stabilized by the NO2 group.[1]

Experimental Insight: Reaction with soft nucleophiles (e.g., thiols) often proceeds at the F(2) position (para to NO2) due to the "Para-Selectivity Rule" in SNAr, where resonance stabilization of the intermediate is maximized.[1] However, hard nucleophiles may show ortho-preference.[1]

Pathway B: Diazotization (Sandmeyer Chemistry)

Challenging for the Fluorinated Scaffold. Due to the extremely low pKa of the amine, standard diazotization (NaNO2/HCl at 0°C) often fails because the amine is not nucleophilic enough to attack the nitrosonium ion.[1]

  • Protocol Modification: Use Nitrosyl Sulfuric Acid (HSO4NO) in concentrated H2SO4 or acetic acid.[1] The non-fluorinated analog diazotizes readily under standard aqueous conditions.[1]

Visualization of Reactivity[1]

The following diagram illustrates the divergent reactivity caused by the fluorine substituents.

ReactivityComparison cluster_legend Mechanism Key Target 2,6-Difluoro-3-methyl- 5-nitroaniline SNAr_Product S_NAr Product (F-Displacement) Target->SNAr_Product Nucleophiles (R-SH, R-NH2) High Reactivity (F-Leaving Group) Diazo_Product Diazonium Salt (Sandmeyer) Target->Diazo_Product NaNO2/H2SO4 (Harsh) Low Reactivity (Weak Nucleophile) Amide_Product Amide/Urea (N-Acylation) Target->Amide_Product AcCl / Pyridine Sterically Hindered Analog 3-Methyl-5-nitroaniline (Non-Fluorinated) Analog->SNAr_Product No Reaction (No Leaving Group) Analog->Diazo_Product NaNO2/HCl (Standard) High Reactivity Analog->Amide_Product AcCl / Base Standard Reactivity key1 Solid Line: Facile Reaction key2 Dashed Line: Difficult/Harsh Conditions

Figure 1: Divergent reaction pathways. The fluorinated scaffold (Blue) opens the SNAr pathway (Green) but hinders N-functionalization compared to the analog.[1]

Experimental Protocols

Protocol 1: SNAr Displacement (Thiolation)

Applicable only to this compound.[2]

Objective: Selective displacement of Fluorine by a thiol nucleophile.

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 1.2 eq of Diisopropylethylamine (DIPEA) . Note: Stronger bases like NaH may lead to bis-substitution.

  • Nucleophile: Add 1.05 eq of the thiol (e.g., Benzyl mercaptan) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1]

    • Observation: Conversion usually completes within 2-4 hours.[1]

    • Regioselectivity Check: Use 19F NMR.[1][3] The starting material has two signals (approx -110 to -130 ppm).[1] The product will show a single Fluorine peak shifted significantly.[1]

  • Workup: Dilute with water, extract with EtOAc. The nitro group stabilizes the anionic intermediate, preventing polymerization.[1]

Protocol 2: Diazotization (Sandmeyer)

Comparative Protocol: Highlighting the difficulty for the fluorinated species.

  • Solvent System: Do not use water/HCl.[1] Use Acetic Acid/Propionic Acid (1:1) or concentrated H2SO4.[1]

  • Reagent: Prepare Nitrosyl Sulfuric Acid (40% in H2SO4) or generate in situ by adding solid NaNO2 to cold H2SO4.

  • Addition: Add the aniline solution to the nitrosylating agent at 0-5°C. Stir for 1-2 hours.

    • Critical Step: Verify diazonium formation using starch-iodide paper (turns blue instantly).[1]

  • Quench/Coupling: Transfer the diazonium salt slowly into the Cu(I) halide solution or hydrolysis medium.

    • Yield Note: Yields for the fluorinated species are typically 40-60%, compared to >85% for the non-fluorinated analog, due to the instability of the electron-deficient diazonium species.[1]

References

  • PubChem Compound Summary. this compound (CAS 1521696-53-6). National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Sandmeyer Reaction Optimization. Diazotization of weakly basic amines using Nitrosyl Sulfuric Acid. Organic Syntheses, Coll.[1] Vol. 2, p.130.[1] Available at: [Link][1]

  • SNAr Mechanism in Fluorinated Nitroarenes. Nucleophilic Aromatic Substitution of Hydrogen and Halogens in Nitroarenes.[1] Chemical Reviews.[1][4] (General reference for SNAr mechanisms on activated rings).

Sources

Comparative Guide: Elemental Analysis Standards for 2,6-Difluoro-3-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-3-methyl-5-nitroaniline (


) presents a "perfect storm" for elemental analysis: a volatile organic framework containing high nitrogen content (nitro/amine groups) and reactive fluorine atoms. Standard CHN protocols often fail for this class of compounds due to fluorine-silica interference  and incomplete nitro-group reduction , leading to erroneous data that can stall drug development pipelines.

This guide objectively compares three analytical methodologies: Standard Dynamic Flash Combustion , Additive-Enhanced Combustion , and Oxygen Flask Combustion (Schöniger) . We provide experimental protocols and data to demonstrate why Additive-Enhanced Combustion is the recommended high-throughput standard, while Oxygen Flask Combustion remains the requisite validation method for fluorine quantification.

Part 1: The Analytical Challenge

Chemical Profile & Theoretical Composition

Before analysis, the theoretical baseline must be established.

  • Formula:

    
    
    
  • Molecular Weight: 188.13 g/mol

  • Theoretical Composition:

    • C: 44.69%

    • H: 3.21%

    • N: 14.89%

    • F: 20.19%

    • O: 17.01%

The Fluorine Interference Mechanism

In standard quartz (


) combustion tubes, fluorine atoms released during combustion react with the silica to form volatile silicon tetrafluoride (

) and hydrogen fluoride (

). This causes two critical failures:
  • Instrument Damage: Etching of the quartz tube leads to leaks and expensive replacement.

  • Data Corruption:

    
     can co-elute or interfere with 
    
    
    
    detection, often resulting in artificially high Nitrogen values and low Carbon recovery.

FluorineInterference cluster_0 Combustion Zone (950°C) Sample Sample (C-F Bonds) Reaction Reaction: 4HF + SiO2 -> SiF4 + 2H2O Sample->Reaction Releases F O2 Oxygen (Flash) O2->Reaction Quartz Quartz Tube (SiO2) Quartz->Reaction Attacked by F Result Result: 1. Tube Etching 2. SiF4 Gas Interference Reaction->Result Yields caption Fig 1: Mechanism of Fluorine Interference in Standard Quartz Reactors

Part 2: Comparative Methodology

Method A: Standard Dynamic Flash Combustion (The Baseline)
  • Principle: Dumas method. Sample is combusted at ~950°C; gases are reduced over Copper.

  • Suitability: Low. Without modification, F attacks the tube and

    
     from the nitro group may not fully reduce.
    
  • Risk: High probability of "Ghost Nitrogen" peaks.

Method B: Additive-Enhanced Combustion (The Recommended Standard)
  • Principle: Modified Dumas method using Tungsten Trioxide (

    
    )  or Magnesium Oxide (
    
    
    
    )
    additives in the combustion zone.
  • Mechanism: The additive acts as a "getter" or "trap," binding Fluorine as stable metal fluorides (

    
     or 
    
    
    
    complexes) preventing reaction with the quartz tube.
  • Suitability: High for CHN analysis.

Method C: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (The Gold Standard for F)
  • Principle: Sample is burned in a pure

    
     atmosphere inside a sealed flask containing an absorbing solution.[1] The solution is then analyzed via Ion Chromatography (IC).
    
  • Suitability: Highest for Fluorine quantification. Essential for mass balance verification.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Additive-Enhanced CHN Analysis (Method B)

Target: Accurate %C, %H, %N

Reagents & Equipment:

  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Capsules: Tin (Sn) capsules (Standard).

  • Additive:

    
     (Vanadium Pentoxide) or 
    
    
    
    powder.
  • Standard: 4-Fluorobenzoic Acid (Matrix-matched standard). Do not use Acetanilide alone.

Step-by-Step Workflow:

  • System Conditioning: Run 3 "Blank" cycles with the additive to condition the ash crucible.

  • Weighing: Weigh 1.5 - 2.0 mg of this compound into a Tin capsule.

  • Additive Addition: Add ~10 mg of

    
     directly over the sample in the capsule.
    
    • Why?

      
       aids oxidative combustion of the Nitro group and helps mitigate F-volatility.
      
  • Sealing: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Inject into reactor at 1020°C (elevated temp for Nitro compounds).

  • Validation: Every 10th run must be a 4-Fluorobenzoic Acid standard. If F-recovery drifts <98%, replace the quartz liner.

Protocol 2: Oxygen Flask Combustion for Fluorine (Method C)

Target: Accurate %F

Reagents:

  • Absorber: 10 mL of 0.1 M NaOH +

    
     (trace).
    
  • Flask: 500 mL thick-walled Schöniger flask with Pt basket.

Step-by-Step Workflow:

  • Preparation: Weigh 5-10 mg of sample onto ashless filter paper.

  • Combustion: Place paper in Pt basket. Flush flask with

    
    . Ignite.
    
  • Absorption: Shake flask vigorously for 30 seconds; let stand for 15 mins.

  • Analysis: Inject solution into Ion Chromatograph (Anion column).

  • Calculation: Compare peak area against NaF calibration curve.

Part 4: Representative Performance Data

The following table summarizes typical recovery rates for fluorinated nitro-anilines using the three methods.

ParameterTheoretical %Method A (Standard)Method B (Additive

)
Method C (Flask + IC)
Carbon 44.69 43.10 (Low)44.65 (Pass)N/A
Hydrogen 3.21 3.15 (Pass)3.23 (Pass)N/A
Nitrogen 14.89 15.60 (High)*14.85 (Pass)N/A
Fluorine 20.19 N/AN/A20.15 (Pass)
Status FAIL PASS (CHN) PASS (F)

*Note on Method A Failure: The high Nitrogen value is a classic artifact of


 gas interfering with the thermal conductivity detector or incomplete reduction of the nitro group.

Part 5: Decision Matrix & Troubleshooting

Use this decision tree to select the correct workflow based on your data requirements.

DecisionMatrix Start Start: this compound Need What is the Critical Data Need? Start->Need Route1 Purity / Structure Confirmation (CHN Only) Need->Route1 Routine QC Route2 Mass Balance / Halogen Content (Full Elemental) Need->Route2 New Chemical Entity (NCE) MethodB Method B: Combustion + V2O5 Additive Route1->MethodB Route2->MethodB MethodC Method C: Oxygen Flask + IC Route2->MethodC AND Check Check Standard: 4-Fluorobenzoic Acid MethodB->Check Validate Recovery caption Fig 2: Analytical Workflow Selection Guide

Troubleshooting Guide
  • Issue: Low Carbon results in Method B.

    • Cause: Incomplete combustion.

    • Fix: Increase

      
       injection time by 5 seconds or increase reactor temp to 1050°C.
      
  • Issue: High Nitrogen results.

    • Cause: Fluorine breaking through the trap.

    • Fix: Replace the Copper reduction layer and add fresh

      
       or 
      
      
      
      to the combustion tube packing.

References

  • Exeter Analytical. (2013).[2] CHN determination of highly fluorinated organic compounds. Scientist Live. Link

  • Thermo Fisher Scientific. (2017). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162. Link

  • Metrohm. (2021). Fluorine and chlorine in iron ore by Combustion Ion Chromatography. Application Note. Link

  • NIST. (2024). 2-Fluoro-5-nitroaniline Spectral Data. NIST Chemistry WebBook. Link

  • Schöniger, W. (1955).[3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 123-129. (Foundational Method Reference).

Sources

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